molecular formula C14H9N4O5- B1200056 Dantrolene(1-)

Dantrolene(1-)

Cat. No. B1200056
M. Wt: 313.24 g/mol
InChI Key: OZOMQRBLCMDCEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dantrolene(1-) is the organic anion resulting from the removal of a proton from the hydrogen-bearing nitrogen atom of dantrolene. It is a conjugate base of a dantrolene.

Scientific Research Applications

Interaction with Sarcoplasmic Reticulum and Ryanodine Receptors

Dantrolene acts intracellularly as a skeletal muscle relaxant, inhibiting calcium release from the sarcoplasmic reticulum, which is crucial in excitation-contraction coupling. Its binding sites have been identified in porcine skeletal muscle sarcoplasmic reticulum, suggesting an interaction with the ryanodine receptor, the primary calcium release channel (Parness & Palnitkar, 1995). Furthermore, dantrolene binds specifically to a domain within RyR2, suggesting its role in correcting defective interdomain interactions in failing hearts (Kobayashi et al., 2009).

Treatment of Malignant Hyperthermia

Dantrolene is the primary treatment for malignant hyperthermia, a genetic sensitivity to anesthetics resulting in excessive intracellular calcium release. It suppresses calcium release from the sarcoplasmic reticulum in skeletal muscle, highlighting its application in treating this condition (Harrison, 1975).

Potential Neuroprotective Agent

Dantrolene has been reviewed as a potential neuroprotective agent. Its inhibition of the ryanodine receptor may be beneficial in managing conditions requiring neuroprotection in intensive care units (Muehlschlegel & Sims, 2009).

Influence on Cardiac Function

Studies have explored dantrolene's potential in improving cardiac function by stabilizing the ryanodine receptor and inhibiting spontaneous calcium leaks in failing hearts. This suggests its therapeutic potential in treating heart failure (Kobayashi et al., 2009).

Effects on Spinal Cord Injury

Dantrolene has shown potential benefits in treating traumatic spinal cord injury. It appears to prevent lipid peroxidation and enhance endogenous antioxidative defense systems, suggesting a protective role against secondary damage after spinal cord injury (Aslan et al., 2009).

Repurposing for Alzheimer’s Disease

Dantrolene has been investigated for repurposing as a multitarget agent in Alzheimer’s disease due to its calcium antagonism, inhibition of monoamine oxidase B, and acetylcholinesterase, suggesting its potential as a neuroprotective molecule (Bolognino et al., 2019).

Therapeutic Use in Various Conditions

Beyond its primary use in malignant hyperthermia, dantrolene has applications in treating neuroleptic malignant syndrome, spasticity, and Ecstasy intoxication. Its pharmacological profile makes it a versatile drug in different clinical scenarios (Krause et al., 2004).

properties

IUPAC Name

3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMQRBLCMDCEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4O5-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dantrolene(1-)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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